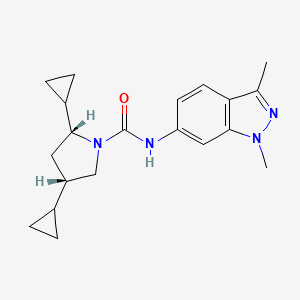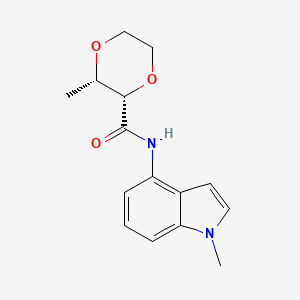
(2R,4S)-2,4-dicyclopropyl-N-(1,3-dimethylindazol-6-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-2,4-dicyclopropyl-N-(1,3-dimethylindazol-6-yl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as JNJ-1661010 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of JNJ-1661010 involves the inhibition of the release of dopamine in the brain. This is achieved by blocking the activity of the sigma-1 receptor, which is involved in the regulation of dopamine release. JNJ-1661010 has also been shown to have an inhibitory effect on the release of other neurotransmitters such as norepinephrine and serotonin.
Biochemical and Physiological Effects:
JNJ-1661010 has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of dopamine, norepinephrine, and serotonin in the brain. This makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and depression. JNJ-1661010 has also been shown to have an analgesic effect, making it a potential candidate for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JNJ-1661010 has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, making it a potent inhibitor of dopamine release. It is also highly selective, with minimal off-target effects. However, JNJ-1661010 has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for its synthesis. It is also relatively expensive, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for further research on JNJ-1661010. One area of research is the development of more efficient synthesis methods for JNJ-1661010. This would make it more accessible for research purposes. Another area of research is the investigation of the potential applications of JNJ-1661010 in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. Finally, further research is needed to better understand the mechanism of action of JNJ-1661010 and its potential side effects.
Métodos De Síntesis
The synthesis of JNJ-1661010 involves the use of several chemical reactions. The first step involves the reaction of 1,3-dimethylindazole-6-carboxylic acid with thionyl chloride to form 1,3-dimethylindazole-6-carbonyl chloride. This intermediate is then reacted with 2,4-dicyclopropylpyrrolidine-1-carboxamide to form the desired product, JNJ-1661010. The synthesis of JNJ-1661010 is a complex process that requires expertise and specialized equipment.
Aplicaciones Científicas De Investigación
JNJ-1661010 has been extensively studied for its potential applications in various areas of scientific research. One of its key applications is in the field of neuroscience, where it has been shown to have an inhibitory effect on the release of dopamine in the brain. This makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
(2R,4S)-2,4-dicyclopropyl-N-(1,3-dimethylindazol-6-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-12-17-8-7-16(10-19(17)23(2)22-12)21-20(25)24-11-15(13-3-4-13)9-18(24)14-5-6-14/h7-8,10,13-15,18H,3-6,9,11H2,1-2H3,(H,21,25)/t15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQJUDCPVVGOLA-CRAIPNDOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)NC(=O)N3CC(CC3C4CC4)C5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1C=CC(=C2)NC(=O)N3C[C@@H](C[C@@H]3C4CC4)C5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea](/img/structure/B7346073.png)
![(3S,4R)-3-(hydroxymethyl)-N-imidazo[1,2-a]pyridin-7-yl-4-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7346087.png)
![(2R)-N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B7346089.png)
![(2S,3R)-2-ethyl-N-[(6-methoxypyridin-2-yl)methyl]oxolane-3-carboxamide](/img/structure/B7346092.png)
![5-[[(3aR,7aR)-5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl]methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7346099.png)
![(3aS,6aR)-N-[3-[ethyl(methyl)carbamoyl]phenyl]-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346104.png)

![[(3S)-oxolan-3-yl]-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7346131.png)
![(1R,2R)-N-[1-[2-(benzylamino)-2-oxoethyl]-1,2,4-triazol-3-yl]-2-methoxycyclopropane-1-carboxamide](/img/structure/B7346146.png)
![(2S,5R)-5-(morpholin-4-ylmethyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]oxolane-2-carboxamide](/img/structure/B7346156.png)


![(6S)-N-(3-ethyl-1,2,4-oxadiazol-5-yl)-2,8,11-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene-8-carboxamide](/img/structure/B7346173.png)
